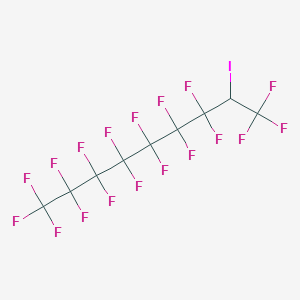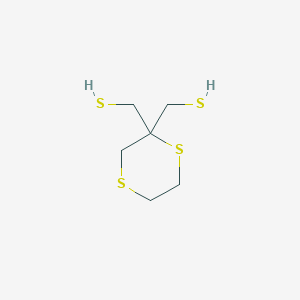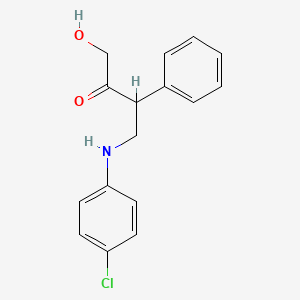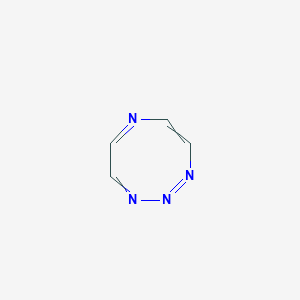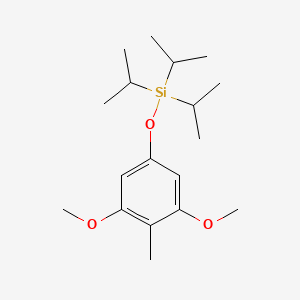
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with dimethoxy and methyl groups, attached to a silicon atom bonded to three isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane typically involves the reaction of 3,5-dimethoxy-4-methylphenol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the product using techniques like distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of silicon-based molecules with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which (3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can participate in hydrogen bonding and other interactions, while the silicon atom can form stable bonds with various substrates. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Dimethoxy-4-propan-2-yl-phenyl)methanol: Similar structure but with a hydroxyl group instead of a silane group.
(3,5-Dichlorophenyl)methoxy-tri(propan-2-yl)silane: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane is unique due to the combination of its phenoxy and silane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
831171-37-0 |
|---|---|
Molekularformel |
C18H32O3Si |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(3,5-dimethoxy-4-methylphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C18H32O3Si/c1-12(2)22(13(3)4,14(5)6)21-16-10-17(19-8)15(7)18(11-16)20-9/h10-14H,1-9H3 |
InChI-Schlüssel |
QROCNAGZCIBYCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1OC)O[Si](C(C)C)(C(C)C)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


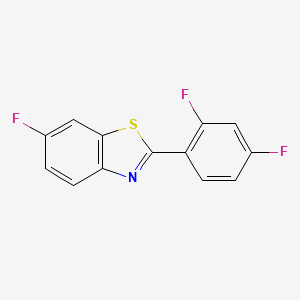
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)


![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)


